N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of multiple functional groups and heteroatoms within its structure allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor such as 2,4-dimethylphenylhydrazine can react with a thieno[3,4-c]pyrazole derivative in the presence of a cyclizing agent.
Introduction of the Benzo[d]thiazole Moiety: This can be achieved through a coupling reaction, where the thieno[3,4-c]pyrazole intermediate is reacted with a benzo[d]thiazole derivative. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,4-c]pyrazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄, typically in anhydrous solvents like ether or THF.
Substitution: Halogens, HNO₃, often in the presence of catalysts like FeCl₃ or AlCl₃.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism by which N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of these two heterocyclic systems, which may confer enhanced biological activity and specificity. This dual functionality can lead to more potent and selective interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS2/c1-12-7-8-17(13(2)9-12)25-19(14-10-27-11-16(14)24-25)23-20(26)21-22-15-5-3-4-6-18(15)28-21/h3-9H,10-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCJOURZWNLAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=NC5=CC=CC=C5S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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